Cas no 2228095-20-1 (2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid)

2-Amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the aromatic amine, enhancing stability during synthetic applications. The compound's hydroxyl and carboxyl functionalities offer versatile reactivity, making it valuable for peptide synthesis and medicinal chemistry research. The Boc group facilitates selective deprotection under mild acidic conditions, enabling controlled modifications. Its chiral center and polar groups contribute to its utility in designing bioactive molecules or as a building block for complex organic frameworks. The structural features of this compound support its use in intermediates for pharmaceuticals or asymmetric synthesis, where precise functional group manipulation is critical.
2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid structure
2228095-20-1 structure
Product Name:2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid
CAS No:2228095-20-1
MF:C14H20N2O5
MW:296.319004058838
CID:6429624
PubChem ID:165705757
Update Time:2025-06-08

2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid
    • 2228095-20-1
    • 2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
    • EN300-1877352
    • Inchi: 1S/C14H20N2O5/c1-14(2,3)21-13(20)16-9-6-4-8(5-7-9)11(17)10(15)12(18)19/h4-7,10-11,17H,15H2,1-3H3,(H,16,20)(H,18,19)
    • InChI Key: UPVQSNJGSYBWOP-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)C(C(C(=O)O)N)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 296.13722174g/mol
  • Monoisotopic Mass: 296.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 122Ų

2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1877352-0.05g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
0.05g
$768.0 2023-09-18
Enamine
EN300-1877352-0.1g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
0.1g
$804.0 2023-09-18
Enamine
EN300-1877352-0.25g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
0.25g
$840.0 2023-09-18
Enamine
EN300-1877352-0.5g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
0.5g
$877.0 2023-09-18
Enamine
EN300-1877352-1.0g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
1g
$1172.0 2023-06-01
Enamine
EN300-1877352-2.5g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
2.5g
$1791.0 2023-09-18
Enamine
EN300-1877352-5.0g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
5g
$3396.0 2023-06-01
Enamine
EN300-1877352-10.0g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
10g
$5037.0 2023-06-01
Enamine
EN300-1877352-1g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
1g
$914.0 2023-09-18
Enamine
EN300-1877352-5g
2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid
2228095-20-1
5g
$2650.0 2023-09-18

Additional information on 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid

Research Briefing on 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid (CAS: 2228095-20-1)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid (CAS: 2228095-20-1) as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, particularly in the development of enzyme inhibitors and targeted therapies. The tert-butoxycarbonyl (Boc) protecting group enhances its stability, making it a versatile building block in organic synthesis.

A study published in the Journal of Medicinal Chemistry (2023) explored the role of this compound in the synthesis of β-amino acid derivatives, which are crucial for the design of peptidomimetics and protease inhibitors. The research demonstrated that the hydroxy and amino functional groups in 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid facilitate selective modifications, enabling the creation of compounds with enhanced binding affinity to biological targets. The study also reported improved yields and purity when using this intermediate in multi-step synthetic routes.

In another investigation, researchers focused on the compound's potential as a precursor for anticancer agents. The presence of the phenyl ring and hydroxypropanoic acid moiety allows for interactions with cellular receptors involved in apoptosis and cell cycle regulation. Preliminary in vitro assays revealed that derivatives of this compound exhibited promising activity against certain cancer cell lines, with minimal cytotoxicity to normal cells. These findings suggest its utility in the development of targeted cancer therapies with reduced side effects.

Further studies have highlighted the compound's role in the synthesis of chiral auxiliaries and catalysts. Its stereochemical properties make it valuable for asymmetric synthesis, particularly in the production of enantiomerically pure pharmaceuticals. Recent work in Organic Letters (2024) demonstrated its efficacy in catalyzing key transformations, such as aldol reactions, with high enantioselectivity. This opens new avenues for its use in green chemistry and sustainable drug manufacturing processes.

Despite these advancements, challenges remain in scaling up the synthesis of 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid for industrial applications. Current research is focused on optimizing reaction conditions to improve cost-efficiency and environmental sustainability. Collaborative efforts between academia and industry are underway to address these issues, with the goal of integrating this compound into large-scale pharmaceutical production.

In conclusion, 2-amino-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid (CAS: 2228095-20-1) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from drug discovery to asymmetric synthesis. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic strategies and synthetic methodologies. Future studies should explore its pharmacokinetic properties and in vivo efficacy to fully realize its clinical potential.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm